molecular formula C10H14N2O4S2 B4621061 N-cyclopropyl-4-[(methylsulfonyl)amino]benzenesulfonamide

N-cyclopropyl-4-[(methylsulfonyl)amino]benzenesulfonamide

Cat. No.: B4621061
M. Wt: 290.4 g/mol
InChI Key: VGTKFDWXSOAQLS-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[(methylsulfonyl)amino]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a sulfonamide-based compound that has been synthesized through various methods and has shown promising results in various studies.

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimycobacterial Agents : Some derivatives of benzenesulfonamide have shown potent inhibitory activity against Mycobacterium tuberculosis, with better potency than the clinical agent isoniazid, indicating potential for treating tuberculosis (Satish R. Malwal et al., 2012).
  • Anticancer Activity : N-acylbenzenesulfonamides exhibited anticancer activity towards human cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment. QSAR studies indicated that anticancer activity depends on structural features, highlighting the importance of molecular design (B. Żołnowska et al., 2015).
  • Carbonic Anhydrase Inhibition : Benzenesulfonamide derivatives have been effective inhibitors of carbonic anhydrase isozymes, crucial for physiological processes. These inhibitors have potential applications in treating diseases associated with carbonic anhydrase, including cancer (V. Garaj et al., 2004).

Structural and Kinetic Studies

  • Molecular Structure and Kinetics : Research on sterically hindered isomeric forms of benzenesulfonamides has provided insights into their molecular and electronic structures, as well as kinetic behaviors. Such studies are essential for understanding the reactivity and stability of these compounds (L. Rublova et al., 2017).

Enzyme Inhibition for Disease Treatment

  • Inhibition of Porphyromonas gingivalis : Certain sulfonamides have shown effective inhibition against the carbonic anhydrase of Porphyromonas gingivalis, suggesting a role in combating infections caused by this pathogen (M. Ceruso et al., 2014).

Future Directions

The future directions for “N-cyclopropyl-4-[(methylsulfonyl)amino]benzenesulfonamide” could involve further exploration of its antibacterial and anticancer properties . The development of hybrid antimicrobials that combine the effect of two or more agents represents a promising therapeutic strategy .

Mechanism of Action

Target of Action

The primary target of N-cyclopropyl-4-[(methylsulfonyl)amino]benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors, making it a promising target for antiproliferative agents .

Mode of Action

This compound interacts with CA IX by inhibiting its activity . The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the tumor cells’ ability to regulate pH, which is crucial for their survival and proliferation .

Biochemical Pathways

The inhibition of CA IX affects the tumor microenvironment , particularly the regulation of pH. Tumor cells often shift their metabolism to anaerobic glycolysis, a process that produces lactic acid and leads to a decrease in the pH of the tumor microenvironment . By inhibiting CA IX, this compound disrupts this process, creating a less favorable environment for tumor growth .

Result of Action

The inhibition of CA IX by this compound results in a disruption of the tumor microenvironment, making it less conducive for tumor growth . This can lead to a decrease in tumor size and potentially halt the progression of the disease .

Action Environment

The action of this compound is influenced by the tumor microenvironment. Factors such as the pH, the presence of other metabolites, and the hypoxic conditions commonly found in tumors can affect the efficacy of the compound . Additionally, the stability of the compound could be influenced by factors such as temperature and pH.

Properties

IUPAC Name

N-cyclopropyl-4-(methanesulfonamido)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S2/c1-17(13,14)11-8-4-6-10(7-5-8)18(15,16)12-9-2-3-9/h4-7,9,11-12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTKFDWXSOAQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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